molecular formula C11H10O3S2 B377498 5-(2,4-Dimethoxyphenyl)dithiol-3-one

5-(2,4-Dimethoxyphenyl)dithiol-3-one

Cat. No.: B377498
M. Wt: 254.3g/mol
InChI Key: DAVAQMMWGJWYQK-UHFFFAOYSA-N
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Description

5-(2,4-Dimethoxyphenyl)dithiol-3-one is a synthetic dithiolethione derivative of interest in pharmaceutical and agrochemical research. Its core structure is associated with activating the Nrf2-mediated signaling pathway, leading to the induction of a suite of cytoprotective Phase 2 enzymes, including glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1). This mechanism is a recognized strategy for cancer chemoprevention, as it enhances the detoxification of carcinogens and mitigates oxidative stress. The 2,4-dimethoxyphenyl substituent is expected to influence the compound's electronic properties, lipophilicity, and overall biological activity. Researchers are exploring its potential as a chemopreventive agent, an antioxidant, and a modulator of cellular redox status. The compound is provided as a high-purity solid for research purposes. Handling should adhere to standard laboratory safety protocols. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H10O3S2

Molecular Weight

254.3g/mol

IUPAC Name

5-(2,4-dimethoxyphenyl)dithiol-3-one

InChI

InChI=1S/C11H10O3S2/c1-13-7-3-4-8(9(5-7)14-2)10-6-11(12)16-15-10/h3-6H,1-2H3

InChI Key

DAVAQMMWGJWYQK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C2=CC(=O)SS2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=O)SS2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds :

Oltipraz (5-(2-Pyrazinyl)-4-methyl-1,2-dithiol-3-thione) :

  • Structure : Contains a dithiolthione (S=S) core with a pyrazinyl and methyl substituent.
  • Activity : Demonstrates potent chemoprotective effects by inducing glutathione S-transferases (GSTs) and modifying cytochrome P-450 metabolism, reducing aflatoxin B1-DNA adduct formation by 40–80% .
  • Comparison : Unlike 5-(2,4-dimethoxyphenyl)dithiol-3-one, oltipraz’s dithiolthione moiety (vs. dithiolone) enhances electrophile detoxication but lacks the methoxy-substituted aromatic ring, which may alter bioavailability or target specificity.

Unsubstituted 1,2-Dithiol-3-thione :

  • Structure : Basic dithiolthione core without substituents.
  • Activity : Strong inducer of GSTs but minimal impact on cytochrome P-450 enzymes. Inhibits AFB1-DNA binding more effectively than substituted derivatives .
  • Comparison : The absence of the 2,4-dimethoxyphenyl group in this compound highlights the role of aromatic substituents in modulating enzyme induction and metabolic stability.

5-(Thiophen-2-yl)dihydrothiophen-3(2H)-one: Structure: A tetrahydrothiophenone fused with a thiophene ring. Relevance: Shares a sulfur-rich cyclic ketone framework but differs in ring saturation and substituent type. The thiophene group may confer distinct electronic properties compared to the dimethoxyphenyl group .

Physicochemical and Toxicological Properties

Property This compound (Predicted) Oltipraz 5-(4-Chlorophenyl)-triazole-3-thiol
Molecular Weight ~280–300 g/mol 226.3 g/mol 243.7 g/mol
LogP ~2.5–3.5 (moderate lipophilicity) 2.1 3.8
Key Bioactivity Potential GST induction Chemoprotection Antimicrobial
Toxicity (Predicted) Low acute toxicity (similar to triazole analogs) Hepatotoxicity at high doses Moderate toxicity

Preparation Methods

Reaction Conditions and Mechanism

  • Solvent : Ethanol is optimal, as alternative solvents (e.g., i-PrOH, acetone) reduce yields.

  • Catalyst : Morpholine (1 equiv relative to reactants) facilitates Michael addition and cyclization.

  • Temperature : 40–50°C promotes intermediate formation while minimizing side reactions.

The mechanism begins with a Michael addition between cyanoacetamide and 2,4-dimethoxybenzaldehyde, forming a 3-aryl-2-cyanoacrylamide intermediate. This intermediate reacts with dithiomalondianilide, followed by cyclization to form the dithiolo[3,4-b]pyridine core. DFT calculations confirm that the rate-limiting step is the cyclization process (activation barrier: 28.8 kcal/mol).

Yield Optimization

ParameterOptimal ValueYield (%)Side Products
SolventEthanol22–43Unreacted aldehydes
Catalyst Loading1.0 equiv37–54Thiete dioxide derivatives
Reaction Time2–3 h43Oligomers

Purification via recrystallization (acetone/EtOH) or flash chromatography (silica gel, acetone) improves purity.

Stepwise Synthesis from 3-Aryl-2-Cyanoacrylamides

An alternative method employs pre-synthesized 3-(2,4-dimethoxyphenyl)-2-cyanoacrylamide reacted with dithiomalondianilide under milder conditions.

Synthetic Procedure

  • 3-(2,4-Dimethoxyphenyl)-2-cyanoacrylamide Preparation :

    • Condense 2,4-dimethoxybenzaldehyde with cyanoacetamide in ethanol using morpholine.

    • Yield: 85–90% (isolated as yellow crystals).

  • Cyclization with Dithiomalondianilide :

    • Heat equimolar amounts of the acrylamide and dithiomalondianilide in ethanol at 50°C for 3 h.

    • Yield: 54% after recrystallization.

Advantages Over One-Pot Methods

  • Higher reproducibility due to isolated intermediates.

  • Reduced formation of thiete dioxide byproducts.

Catalytic Cyclization Using Lewis Acids

Recent advances leverage Lewis acids (e.g., Ca(NTf2)2, FeCl3) to enhance cyclization efficiency.

Optimization with Calcium Catalysts

  • Conditions : Toluene, 110°C, 5 mol% Ca(NTf2)2.

  • Yield : 93% (vs. 75% in CH2Cl2 at 50°C).

  • Side Products : <5% thiete dioxide.

Mechanistic Insights

Lewis acids polarize the C=S bonds in dithiomalondianilide, accelerating nucleophilic attack by the acrylamide intermediate.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 7.82 (s, 1H, NH), 6.95–6.45 (m, 3H, Ar-H), 3.85 (s, 6H, OCH3).

  • X-ray Crystallography : Confirms planar dithiolo[3,4-b]pyridine core with dihedral angles of 12.5° between aryl and dithiol rings.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 262–264°C (decomposition observed above 270°C) .

Q & A

Basic Questions

Q. What are the established synthetic pathways for 5-(2,4-Dimethoxyphenyl)dithiol-3-one, and what key intermediates are involved?

  • Methodological Answer : The compound can be synthesized via enamine intermediates. For example, enamines derived from methyl 2-oxocyclopentanecarboxylate are reacted with carbon disulfide (CS₂) and sulfur under reflux in tetrahydrofuran (THF). The reaction proceeds via aza-Michael addition, yielding dithiolethione derivatives. Subsequent purification involves column chromatography (silica gel, benzene) and recrystallization (methanol), achieving >95% purity .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of:

  • 1H NMR : Peaks for methoxy groups (δ ~3.8 ppm) and aromatic protons (δ ~6.8–7.2 ppm).
  • IR spectroscopy : Absorbance bands for C=S (1050–1150 cm⁻¹) and aromatic C-O (1250–1300 cm⁻¹).
  • Elemental analysis : Confirmation of C, H, N, and S percentages within ±0.3% of theoretical values .

Q. What solvents and reaction conditions are optimal for synthesizing derivatives of this compound?

  • Methodological Answer : THF is preferred for enamine-CS₂ reactions due to its polarity and ability to stabilize intermediates. Alkaline conditions (e.g., NaOH in water/DMF mixtures) improve yields in thioacetic acid derivatization, while esterification with alcohols (ethanol/methanol) requires catalytic H₂SO₄ and azeotropic removal of water .

Advanced Research Questions

Q. How can contradictory NMR data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions often arise from tautomerism (e.g., thione-thiol interconversion). Strategies include:

  • Variable-temperature NMR : To observe dynamic equilibria (e.g., coalescence temperatures).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to predict dominant tautomers.
  • X-ray crystallography : Definitive structural assignment using single-crystal data, as demonstrated for related dithiolethiones .

Q. What experimental design considerations are critical for improving yield in multi-step syntheses?

  • Methodological Answer :

  • Stepwise optimization : For example, adjusting the enamine:CS₂ molar ratio (1:3) reduces side products.
  • Purification protocols : Preparative TLC (benzene:dichloromethane, 9:1) enhances purity of intermediates.
  • Reaction monitoring : GC-MS or TLC at each stage ensures intermediate stability and identifies degradation pathways .

Q. How do computational tools like GUSAR-online predict acute toxicity for this compound derivatives?

  • Methodological Answer : GUSAR-online uses QSAR models trained on LD50 datasets. Input the SMILES notation to predict:

  • LD50 values (oral, rodent) with confidence intervals.
  • Structural alerts : E.g., dithiolone rings correlate with hepatotoxicity.
  • Validation against experimental data (e.g., mouse models) shows ~80% concordance for triazole-thione derivatives .

Q. What spectroscopic techniques differentiate between regioisomers in dimethoxyphenyl-substituted analogs?

  • Methodological Answer :

  • NOESY NMR : Proximity of methoxy groups to aromatic protons distinguishes 2,4- vs. 3,4-substitution patterns.
  • HRMS-ESI : Exact mass (±2 ppm) confirms molecular formula.
  • UV-Vis : Bathochromic shifts in 2,4-dimethoxy derivatives due to conjugation effects .

Q. How can esterification side reactions (e.g., transesterification) be minimized during derivatization?

  • Methodological Answer :

  • Low-temperature esterification : Maintain ≤40°C to prevent acid-catalyzed side reactions.
  • Anhydrous conditions : Use molecular sieves or Dean-Stark traps.
  • Selective quenching : Neutralize H₂SO₄ with NaHCO₃ immediately post-reaction .

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